molecular formula C15H11BrN2OS B2728373 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one CAS No. 422274-47-3

3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B2728373
CAS No.: 422274-47-3
M. Wt: 347.23
InChI Key: CCSFRCQSZCKTKT-UHFFFAOYSA-N
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Description

3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is an organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a bromobenzyl group attached to a quinazolinone core, which includes a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is unique due to the presence of both a bromobenzyl group and a thioxo group, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c16-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8,12H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBDLAIKJUREJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=S)N(C2=O)CC3=CC(=CC=C3)Br)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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